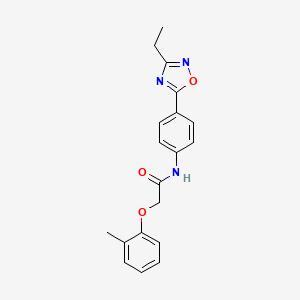
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, also known as TFMPP, is a synthetic compound that belongs to the family of piperazines. TFMPP has been used in scientific research for its potential therapeutic properties and as a tool to study the central nervous system.
Aplicaciones Científicas De Investigación
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been studied for its potential therapeutic properties in the treatment of anxiety, depression, and other mental disorders. It has also been used as a tool to study the central nervous system, particularly in the areas of serotonin and dopamine neurotransmission. N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been shown to bind to and activate serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. It has also been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Mecanismo De Acción
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide acts as an agonist at serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. Activation of these receptors leads to an increase in intracellular calcium levels and the activation of various signaling pathways. N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has also been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause changes in mood, perception, and behavior. N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been shown to produce both stimulant and hallucinogenic effects, similar to other drugs in the piperazine family.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide in lab experiments is its relatively low cost and availability. It has also been shown to produce consistent and reproducible effects in animal models. However, N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has limitations in terms of its specificity and selectivity for serotonin and dopamine receptors. It can also produce unwanted side effects, such as hyperthermia and seizures, at high doses.
Direcciones Futuras
There are several future directions for research on N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. One area of interest is its potential therapeutic properties in the treatment of mental disorders, particularly anxiety and depression. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its use as a tool to study the central nervous system, particularly in the areas of serotonin and dopamine neurotransmission. Future studies could focus on developing more selective and specific compounds that target these receptors. Overall, N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has the potential to be a valuable tool in scientific research and the development of new therapeutics.
Métodos De Síntesis
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can be synthesized through a multistep process involving the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate to form ethyl 3-(trifluoromethyl)phenylcarbamate. This intermediate is then reacted with 2-methoxyethylamine to form N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. The final product can be purified through recrystallization or column chromatography.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c1-20-6-5-16-10(18)11(19)17-9-4-2-3-8(7-9)12(13,14)15/h2-4,7H,5-6H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTRCEHDOQAXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Bromophenyl)-2-[(5Z)-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7693061.png)




![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7693107.png)


![N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7693125.png)



